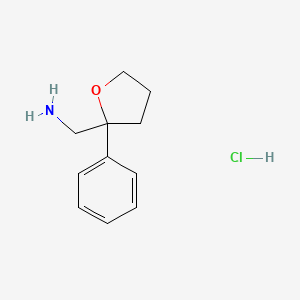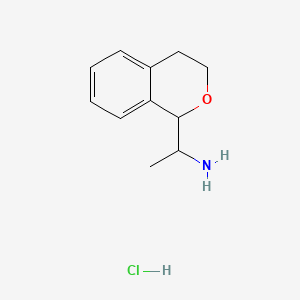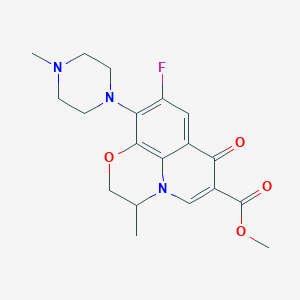
Ofloxacin Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ofloxacin Methyl Ester is a derivative of ofloxacin, a second-generation fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity, particularly effective against Gram-negative bacteria. The compound is a methyl ester of ofloxacin, which means it has a methyl group attached to the ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ofloxacin Methyl Ester can be synthesized through a Fischer esterification reaction. This involves reacting ofloxacin with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to distillation to remove excess methanol and other by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ofloxacin Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form ofloxacin and methanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Substitution: The fluorine atom in the quinolone ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Ofloxacin and methanol.
Oxidation: Various oxidized derivatives of ofloxacin.
Substitution: Substituted quinolone derivatives.
Wissenschaftliche Forschungsanwendungen
Ofloxacin Methyl Ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other fluoroquinolone derivatives.
Biology: Studied for its antibacterial properties and interactions with bacterial DNA gyrase.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Used in the development of new antibiotics and as a reference standard in analytical chemistry
Wirkmechanismus
Ofloxacin Methyl Ester exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Norfloxacin
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Gatifloxacin
Uniqueness
Ofloxacin Methyl Ester is unique due to its methyl ester group, which can influence its pharmacokinetic properties, such as absorption and distribution. This modification can potentially enhance its antibacterial activity and reduce side effects compared to other fluoroquinolones .
Eigenschaften
CAS-Nummer |
108224-82-4 |
|---|---|
Molekularformel |
C19H22FN3O4 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C19H22FN3O4/c1-11-10-27-18-15-12(17(24)13(9-23(11)15)19(25)26-3)8-14(20)16(18)22-6-4-21(2)5-7-22/h8-9,11H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
HSVIINWFPKEOEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


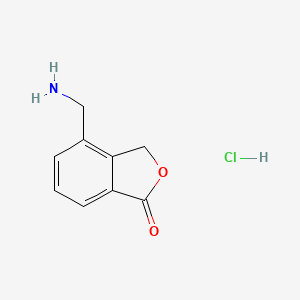
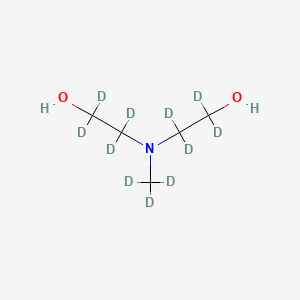
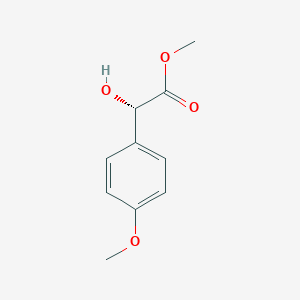
![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)
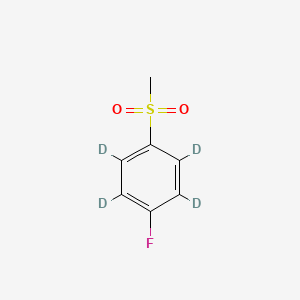
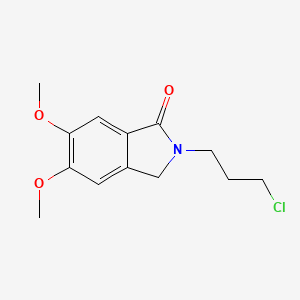
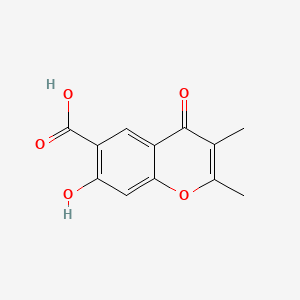
![Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate](/img/structure/B15295969.png)
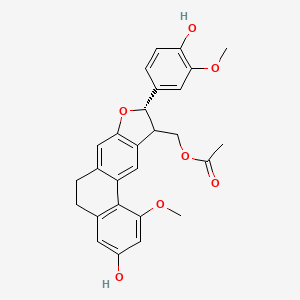
![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)
![(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide](/img/structure/B15295996.png)
![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)
